molecular formula C10H14BFO3 B14022754 (2-Fluoro-6-isopropoxy-3-methylphenyl)boronic acid

(2-Fluoro-6-isopropoxy-3-methylphenyl)boronic acid

Cat. No.: B14022754
M. Wt: 212.03 g/mol
InChI Key: OKJGEZCDUKLYMW-UHFFFAOYSA-N
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Description

(2-Fluoro-6-isopropoxy-3-methylphenyl)boronic acid is a boronic acid derivative with the molecular formula C10H14BFO3 and a molecular weight of 212.03 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, isopropoxy, and methyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-isopropoxy-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-6-isopropoxy-3-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, toluene, and water at 80-100°C.

    Oxidation: H2O2, NaBO3 in aqueous or alcoholic solvents.

    Substitution: Nucleophiles like NH3, RSH in polar aprotic solvents.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

(2-Fluoro-6-isopropoxy-3-methylphenyl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Fluoro-6-methoxyphenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid
  • 2-Fluoro-3-methoxyphenylboronic acid

Comparison: (2-Fluoro-6-isopropoxy-3-methylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C10H14BFO3

Molecular Weight

212.03 g/mol

IUPAC Name

(2-fluoro-3-methyl-6-propan-2-yloxyphenyl)boronic acid

InChI

InChI=1S/C10H14BFO3/c1-6(2)15-8-5-4-7(3)10(12)9(8)11(13)14/h4-6,13-14H,1-3H3

InChI Key

OKJGEZCDUKLYMW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1F)C)OC(C)C)(O)O

Origin of Product

United States

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